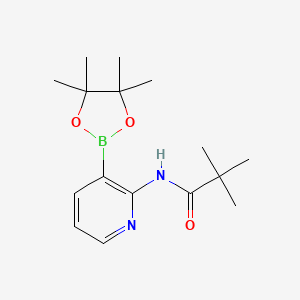
3-Fluoro-2-methylbenzamide
Übersicht
Beschreibung
3-Fluoro-2-methylbenzamide is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, along with an amide functional group. Its molecular formula is C8H8FNO, and it has a molecular weight of 153.16 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylbenzamide typically involves the following steps:
-
Amide Condensation: : The initial step involves the condensation of 3-fluoro-2-methylbenzoic acid with ammonia or an amine to form the corresponding amide. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
-
Methylation: : The methylation of the amide can be achieved using methyl iodide in the presence of a base such as potassium carbonate. This step introduces the methyl group onto the benzene ring .
-
Hydrolysis: : The final step involves the hydrolysis of the intermediate product to yield this compound. This reaction is typically carried out under acidic or basic conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methylbenzamide undergoes various chemical reactions, including:
-
Substitution Reactions: : The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide .
-
Oxidation Reactions: : The methyl group on the benzene ring can be oxidized to form a carboxylic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction Reactions: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, borane, anhydrous conditions.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Fluoro-2-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorobenzamide: Similar to 3-Fluoro-2-methylbenzamide but lacks the methyl group on the benzene ring.
2-Fluoro-3-methylbenzamide: Similar structure but with the positions of the fluorine and methyl groups reversed.
3-Chloro-2-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can influence its chemical reactivity, physical properties, and biological activity. The presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3-fluoro-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKYZJJNQBVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590661 | |
| Record name | 3-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-05-2 | |
| Record name | 3-Fluoro-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




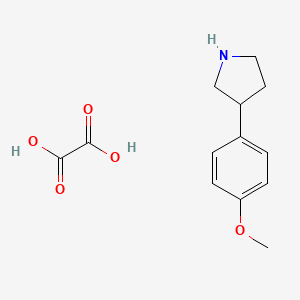


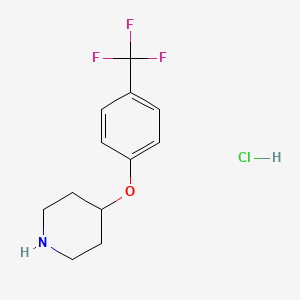



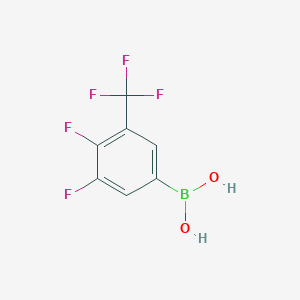
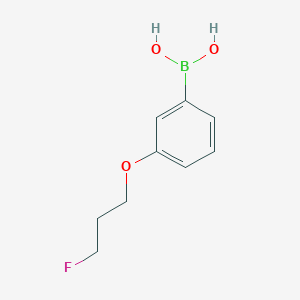
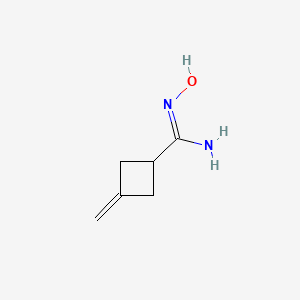
![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
